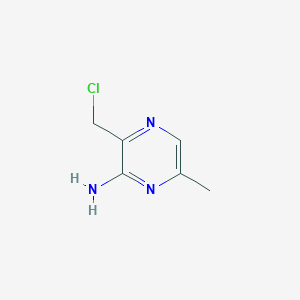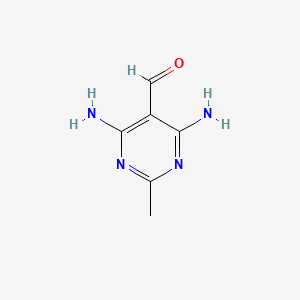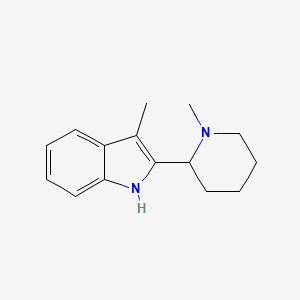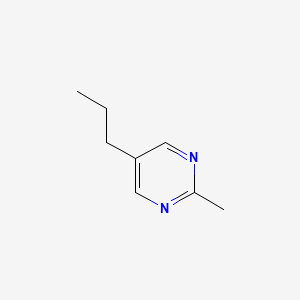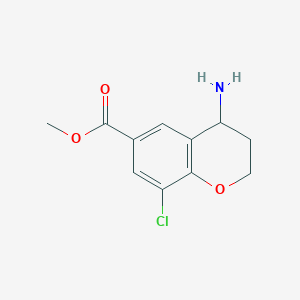![molecular formula C7H6N2 B13108026 2H-Cyclopenta[d]pyrimidine CAS No. 270-97-3](/img/structure/B13108026.png)
2H-Cyclopenta[d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Cyclopenta[d]pyrimidine is a heterocyclic compound that consists of a cyclopentane ring fused to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[d]pyrimidine can be achieved through various methods. One common approach involves the cyclocondensation reaction between cyclopentanone derivatives and appropriate nitrogen-containing reagents. For example, a Biginelli-type three-component reaction involving cyclopentanone, aromatic aldehyde, and urea or thiourea can be used to prepare pyrimidinone derivatives under neat conditions or in the presence of vitamin B1 in ethanol at 80°C .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize environmentally friendly reagents and conditions to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2H-Cyclopenta[d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, some derivatives of this compound have been shown to inhibit kinase activity, which is crucial in cell signaling pathways .
Comparaison Avec Des Composés Similaires
2H-Cyclopenta[d]pyrimidine can be compared with other similar compounds, such as:
Cyclopenta[d]thieno[2,3-b]pyridine: This compound has a sulfur atom in place of one of the nitrogen atoms in the pyrimidine ring and exhibits different biological activities.
Cyclopenta[b]pyridine: This compound lacks the additional nitrogen atoms in the pyrimidine ring and has distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and potential biological activities.
Propriétés
Numéro CAS |
270-97-3 |
|---|---|
Formule moléculaire |
C7H6N2 |
Poids moléculaire |
118.14 g/mol |
Nom IUPAC |
2H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-4H,5H2 |
Clé InChI |
LRCTWTVNQSLPAM-UHFFFAOYSA-N |
SMILES canonique |
C1N=CC2=CC=CC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-fluoropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13107946.png)

![[5,15-Bis[2,6-bis[[((1S)-2,2-dimethylcyclopropyl)carbonyl]amino]phenyl]-10,20-bis(3,5-di-tert-butylphenyl)porphinato]cobalt](/img/structure/B13107955.png)

